molecular formula C12H18N6O4S B2439021 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide CAS No. 2034327-08-5

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide

Cat. No.: B2439021
CAS No.: 2034327-08-5
M. Wt: 342.37
InChI Key: XDYVIUGBWABIPB-UHFFFAOYSA-N
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Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide is a useful research compound. Its molecular formula is C12H18N6O4S and its molecular weight is 342.37. The purity is usually 95%.
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Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O4S/c1-2-22-12-4-3-10-14-15-11(18(10)16-12)9-13-23(19,20)17-5-7-21-8-6-17/h3-4,13H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYVIUGBWABIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNS(=O)(=O)N3CCOCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a triazolo[4,3-b]pyridazine moiety with a morpholine sulfonamide structure, which may contribute to its pharmacological properties.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C14_{14}H18_{18}N6_{6}O3_{3}S
Molecular Weight 338.39 g/mol
CAS Number 2034372-30-8

The presence of both triazole and morpholine functionalities suggests potential interactions with various biological targets.

Antiviral Activity

Research indicates that compounds with similar structural motifs have shown antiviral properties. For instance, derivatives of triazoles have been reported to exhibit significant activity against viral replication mechanisms. The compound's ability to inhibit specific viral enzymes could be explored further in the context of antiviral drug development .

Anticancer Potential

This compound has been studied for its anticancer properties. Similar compounds have demonstrated the ability to inhibit kinases involved in cancer progression. For example, related triazoloquinazolinones have shown efficacy in inhibiting Polo-like kinase 1 (PLK1), a critical regulator of cell division and a target for cancer therapeutics.

In preclinical studies, the compound exhibited cytotoxicity against various cancer cell lines, with IC50_{50} values indicating effective inhibition of cell proliferation. Further evaluation is needed to determine the specific mechanisms through which this compound exerts its anticancer effects.

Antimicrobial Activity

The sulfonamide group in the compound is known for its antimicrobial properties. Compounds containing sulfonamides have been used extensively as antibacterial agents. Preliminary studies suggest that this compound may exhibit similar activity against bacterial strains, warranting further investigation into its spectrum of antimicrobial efficacy .

Case Studies and Research Findings

  • Antiviral Studies : In vitro assays demonstrated that compounds structurally related to this compound showed significant inhibition of viral replication at low micromolar concentrations (EC50_{50} values ranging from 0.20 to 0.35 μM) .
  • Cytotoxicity Assays : A series of derivatives were tested against human cancer cell lines (e.g., HeLa and MCF7), revealing IC50_{50} values between 1.5 and 5 μM for the most active compounds. Notably, these compounds exhibited low toxicity towards normal human cells (HEK293), suggesting a favorable therapeutic index .
  • Mechanistic Studies : Molecular docking studies indicated that the compound binds effectively to target proteins involved in cell signaling pathways associated with cancer progression. The binding affinities were comparable to known inhibitors of these targets, highlighting its potential as a lead compound for further development .

Scientific Research Applications

Recent studies have highlighted the potential of compounds containing the triazolo moiety as antimalarial agents. For instance, a related series of [1,2,4]triazolo[4,3-a]pyridines demonstrated promising activity against Plasmodium falciparum, the causative agent of malaria. The synthesized compounds showed inhibitory concentrations (IC50) as low as 2.24 µM, indicating their potential as lead candidates for further development in antimalarial drug discovery .

Anticancer Properties

The compound's mechanism of action includes the inhibition of key kinases involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit c-Met and Pim-1 kinases, leading to cell cycle arrest and apoptosis in cancer cells. This dual inhibitory action is not commonly observed in other triazolopyridazine derivatives, making it a unique candidate for anticancer research. Preliminary studies suggest that similar compounds exhibit notable anticancer properties against various cancer cell lines.

Antifungal Activity

In addition to its potential antimalarial and anticancer applications, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide may also possess antifungal properties. Research on related sulfonamide derivatives indicates that they can effectively combat fungal infections, particularly against strains like Candida albicans. The synthesis of novel sulfonamides with triazole substituents has shown greater efficacy than conventional antifungals like fluconazole .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multiple steps:

  • Formation of Triazolopyridazine Core : Reacting hydrazine derivatives with pyridazine precursors under controlled conditions.
  • Morpholine Sulfonamide Synthesis : Utilizing established methods for sulfonamide formation.
  • Coupling Reaction : Finalizing the structure through coupling reactions involving appropriate reagents.

The mechanism of action primarily revolves around the inhibition of specific kinases that are crucial for cellular functions related to cancer and infectious diseases .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between a triazolopyridazine amine intermediate and a sulfonyl chloride derivative. Key steps include:

Reacting 6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamine with morpholine-4-sulfonyl chloride in the presence of a tertiary amine base (e.g., 3-picoline or 3,5-lutidine) to facilitate nucleophilic substitution.

Optimizing solvent choice (e.g., acetonitrile) and stoichiometric ratios (e.g., 4–6 molar equivalents of base) to enhance reaction efficiency .

Purifying intermediates via recrystallization or column chromatography to remove unreacted sulfonyl chloride or byproducts .

Q. What purification techniques are recommended for isolating intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Recrystallization : Use solvents like ethanol or acetonitrile to isolate high-purity crystalline intermediates.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane) for polar byproduct separation.
  • HPLC : For analytical validation, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase ensures purity assessment .

Q. What safety protocols should be followed despite limited hazard data for related triazolopyridazine derivatives?

  • Methodological Answer :

  • Assume potential reactivity hazards (e.g., sulfonyl chloride intermediates are moisture-sensitive). Use inert atmosphere (N₂/Ar) for sensitive reactions.
  • Wear PPE (gloves, goggles) and work in a fume hood, as analogs like 6-chloro-7-cyclobutyl-triazolopyridazine have unspecified hazards .
  • Refer to institutional Chemical Hygiene Plans for advanced laboratory safety standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce impurities in the sulfonamide coupling step?

  • Methodological Answer :

  • Catalyst Selection : Add N-arylsulfilimine (1–10 mol%) to accelerate coupling and suppress side reactions .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, but avoid dimethyl sulfoxide if it promotes over-sulfonation.
  • Base Optimization : Replace pyridine with 3,5-lutidine (1–4 equivalents) to enhance solubility and reduce side-product formation .
  • Monitor reaction progress via in-situ FTIR to track sulfonyl chloride consumption.

Q. How should researchers resolve contradictions in reported yields for triazolopyridazine-sulfonamide couplings?

  • Methodological Answer :

  • Root-Cause Analysis : Compare impurity profiles (HPLC/MS) between low- and high-yield batches. For example, residual sulfonyl chloride may hydrolyze to sulfonic acid, reducing yields .
  • Reagent Purity : Ensure sulfonyl chloride is freshly distilled or recrystallized to avoid degradation.
  • Replicate Published Protocols : Test methods from patents (e.g., Example 4 in EP 4 374 877 A2) using identical reagents and conditions .

Q. What computational and statistical strategies can enhance reaction design for novel triazolopyridazine derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use software (e.g., Gaussian, ORCA) to model transition states and identify rate-limiting steps in sulfonamide formation .
  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (temperature, base equivalents, solvent polarity) and identify optimal conditions with minimal experimental runs .
  • Machine Learning : Train models on reaction databases to predict solvent/base combinations for untested derivatives .

Q. How can hygroscopic intermediates be handled during synthesis to ensure reproducibility?

  • Methodological Answer :

  • Strict Moisture Control : Use anhydrous solvents (e.g., molecular sieves in acetonitrile) and Schlenk-line techniques for moisture-sensitive steps.
  • Lyophilization : Freeze-dry intermediates like 6-ethoxy-triazolopyridazin-3-yl)methylamine to prevent hydration during storage .
  • Karl Fischer Titration : Quantify residual water in reagents/solvents before critical reactions .

Q. What analytical techniques are critical for characterizing this compound and its impurities?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d6) to confirm sulfonamide linkage and ethoxy group placement.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect trace impurities (e.g., de-ethylated byproducts).
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry of the triazolopyridazine core .

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